LXRα Binding Affinity: (-)-ABX Demonstrates 5-Fold Higher Potency Than (-)-BABX
(-)-ABX inhibits LXRα ligand binding with an IC50 of 2 μM, representing a 5-fold greater potency than its chlorinated analog (-)-BABX, which exhibits an IC50 of 10 μM in the same LXRα scintillation proximity assay (SPA) [1]. Both compounds were isolated and tested concurrently from the same Streptomyces sp. MA6657 extract, ensuring identical assay conditions. This quantitative difference establishes (-)-ABX as the preferred molecular probe for LXRα pharmacology studies within the ABX family.
| Evidence Dimension | LXRα-SPA binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 μM [(-)-ABX] |
| Comparator Or Baseline | (-)-BABX: IC50 = 10 μM |
| Quantified Difference | 5-fold lower IC50 (higher potency) for (-)-ABX |
| Conditions | LXRα scintillation proximity assay; natural product library extract of Streptomyces sp. MA6657; bioassay-guided fractionation (Herath et al., 2005) |
Why This Matters
For researchers investigating LXR-mediated cholesterol efflux or developing LXR modulators, (-)-ABX provides a 5-fold higher signal-to-noise ratio than (-)-BABX at equivalent concentrations, directly impacting assay sensitivity and hit-to-lead profiling.
- [1] Herath KB, Jayasuriya H, Guan Z, Schulman M, Ruby C, Sharma N, MacNaul K, Menke JG, Kodali S, Galgoci A, Wang J, Singh SB. Anthrabenzoxocinones from Streptomyces sp. as liver X receptor ligands and antibacterial agents. J Nat Prod. 2005;68(9):1437-1440. doi:10.1021/np050176k View Source
